CCG-271423

GRK5 GRK2 Selectivity

GRK5 research often confounded by off-target GRK2 inhibition. CCG-271423 eliminates this: a reversible, non-covalent GRK5 inhibitor (IC50 2.1 nM) with >20,000-fold selectivity over GRK2, enabling clean cardiac contractility studies without GRK2 cross-talk at 1 µM. Terminal alkyne handle supports CuAAC click chemistry for probe conjugation. - IC50: 2.1 nM (GRK5) vs 44 µM (GRK2) - >20,000-fold window - Reversible binding allows washout/recovery experiments - Alkyne click handle for pull-down, imaging, or biotin tagging Supplied as powder, 98% purity, global shipping with blue ice.

Molecular Formula C28H26N4O3
Molecular Weight 466.5 g/mol
Cat. No. B12401727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG-271423
Molecular FormulaC28H26N4O3
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)NCC#C)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4)NC2=O
InChIInChI=1S/C28H26N4O3/c1-5-13-29-28(35)25-16(2)24(30-18(25)4)15-22-21-14-20(11-12-23(21)32-27(22)34)26(33)31-17(3)19-9-7-6-8-10-19/h1,6-12,14-15,17,30H,13H2,2-4H3,(H,29,35)(H,31,33)(H,32,34)/b22-15-/t17-/m1/s1
InChIKeyKIHFNNZABDKAOK-JVDNRXPZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCG-271423 GRK5 Inhibitor Overview


CCG-271423 is a small-molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5) that also contains an alkyne moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications . It demonstrates nanomolar potency against GRK5 (IC₅₀: 2.1 nM) and a marked selectivity window over the closely related GRK2 isoform (IC₅₀: 44 μM), equating to an approximately 20,952-fold selectivity ratio . Functional studies indicate that CCG-271423 attenuates cardiomyocyte contractility and reduces calcium transient amplitudes in isolated cardiac myocytes . The compound is supplied as a powder with a molecular weight of 466.53 g/mol and a CAS registry number of 2750413-88-6 .

Target GRK5 kinase inhibition research
Selectivity Isoform-selective over GRK2
Mechanism Reversible, non-covalent inhibition
Labeling Alkyne handle for CuAAC click chemistry

CCG-271423 Substitution Risks


Inhibitors targeting GRK5 are not functionally interchangeable with those primarily targeting GRK2 or other GRK isoforms due to divergent downstream signaling pathways and tissue-specific expression profiles . While GRK2 inhibitors like paroxetine or the more potent 14as have been developed for heart failure research, their selectivity profiles differ substantially, with 14as showing a 230-fold preference for GRK2 over other GRKs [1]. Conversely, CCG-271423 provides a >20,000-fold bias toward GRK5, enabling dissection of GRK5-specific contributions to cardiac contractility and calcium handling without confounding GRK2 inhibition at concentrations up to 1 μM . The covalent GRK5 inhibitors CCG-273220 and CCG-273463, which target the Cys474 residue, exhibit even greater potency but operate through an irreversible mechanism that may limit reversibility in time-resolved studies . These mechanistic and selectivity differences underscore the necessity of selecting CCG-271423 when reversible, non-covalent GRK5 inhibition with a defined selectivity window is required.

GRK2-preferring inhibitors (paroxetine, 14as) have divergent isoform selectivity that may confound GRK5-specific research.
Covalent GRK5 inhibitors (CCG-273220, CCG-273463) irreversibly modify target Cys474, limiting washout and time-resolved studies.
Compounds lacking an alkyne handle preclude direct click-chemistry labeling for target engagement assays.

CCG-271423 Comparison with GRK5 Analogs


GRK5/GRK2 Selectivity vs Paroxetine and 14as

CCG-271423 exhibits a GRK5/GRK2 selectivity ratio of approximately 20,952, calculated as (GRK2 IC₅₀ / GRK5 IC₅₀) . In contrast, the clinically used antidepressant paroxetine, which also inhibits GRK2, demonstrates a GRK2/GRK5 selectivity ratio of approximately 0.2 (GRK2 IC₅₀ = 1.4–14 μM; GRK5 IC₅₀ = 7.1 μM) [1], while the optimized GRK2 inhibitor 14as achieves a GRK2/GRK5 selectivity ratio of 237 (GRK2 IC₅₀ = 30 nM; GRK5 IC₅₀ = 7.1 μM) [1]. The 20,952-fold GRK5 preference of CCG-271423 is substantially higher than the selectivity indices reported for these GRK2-biased compounds, enabling more precise pharmacological dissection of GRK5-dependent signaling.

GRK5/GRK2 Selectivity
Head-to-head
20,952-fold GRK5 preference vs. 0.2 (paroxetine) and 237 (14as) GRK2 bias
Supports GRK5-exclusive signaling dissection
Biochemical recombinant kinase assays
GRK5 GRK2 Selectivity Kinase inhibition

Reversible vs Covalent GRK5 Inhibition Potency

CCG-271423 inhibits GRK5 with an IC₅₀ of 2.1 nM (0.0021 μM) . The covalent GRK5 inhibitors CCG-273220 and CCG-273463 exhibit IC₅₀ values of 220 nM and 8.6 nM, respectively . While both CCG-273220 and CCG-273463 are more potent than CCG-271423 on a molar basis (220 nM and 8.6 nM vs. 2.1 nM), they achieve inhibition through irreversible covalent modification of Cys474, which precludes washout reversibility and may complicate time-resolved kinetic analyses . CCG-271423 provides a reversible, non-covalent inhibition mechanism at comparable or superior potency, enabling dynamic studies of GRK5 function with temporal control.

Reversible vs Covalent Potency
Head-to-head
IC₅₀: 2.1 nM (CCG-271423) vs 220 nM (CCG-273220), 8.6 nM (CCG-273463)
Reversible inhibition may support temporal GRK5 studies
Covalent inhibitors preclude washout reversibility
GRK5 Potency Covalent inhibitor Reversible inhibitor

Cardiomyocyte Contractility and Calcium Transients

In isolated adult mouse cardiomyocytes, CCG-271423 at 1 μM significantly inhibits contractility and reduces the amplitude of calcium transients . While similar functional effects have been reported for the covalent GRK5 inhibitor CCG-273463, the functional data for CCG-271423 provide a benchmark for reversible GRK5 inhibition in primary cardiac cells . The observed decrease in Ca²⁺ transient amplitude is consistent with GRK5's role in regulating cardiac contractile function via β-adrenergic receptor desensitization and downstream calcium handling proteins. Direct comparative functional data against other GRK5 inhibitors in identical cardiomyocyte preparations are not yet available, but the 1 μM effective concentration aligns with the compound's cellular activity range and correlates with its biochemical IC₅₀.

Cardiomyocyte Functional Effect
Reported
Inhibition of contractility and Ca²⁺ transient amplitude at 1 µM
Ex vivo functional endpoint in cardiac myocytes
No head-to-head comparator data available
Cardiomyocyte Contractility Calcium transient GRK5

Alkyne Handle for CuAAC Conjugation

CCG-271423 contains a terminal alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized probes . This feature distinguishes CCG-271423 from many GRK5 inhibitors lacking a bioorthogonal handle, such as CCG-273220 and CCG-273463, which do not contain alkyne or other click-reactive groups . The alkyne moiety enables direct conjugation to fluorescent dyes, biotin, or other reporter tags without altering the core pharmacophore, facilitating cellular target engagement assays, pull-down experiments, and imaging studies. In contrast, covalent GRK5 inhibitors like CCG-273220 rely on irreversible cysteine modification, which cannot be readily exploited for orthogonal labeling.

Alkyne Click-Chemistry Handle
Class-level
Terminal alkyne present
Enables bioorthogonal labeling without custom probe synthesis
Based on structural analysis (SMILES)
Click chemistry CuAAC Alkyne Chemical biology

Purity and Analytical Characterization

Commercial vendors of CCG-271423 report a standard purity of 98% as determined by HPLC and NMR . This purity level is consistent with that reported for other GRK5 tool compounds such as CCG-273220 and CCG-273463, which are also supplied at ≥98% purity . High chemical purity minimizes the risk of off-target effects attributable to impurities and ensures that observed biological activity accurately reflects the parent compound. While the absolute purity values are comparable across these GRK5 inhibitors, the availability of batch-specific certificates of analysis (CoA) for CCG-271423 enables researchers to verify the exact purity of each procurement lot, supporting reproducible experimental outcomes.

Chemical Purity
Reported
98% (HPLC)
Consistent lot purity supports dose-response reproducibility
Per vendor CoA
Purity Quality control NMR HPLC

Lack of Cytotoxicity in Cardiomyocytes

At the functional concentration of 1 μM that inhibits cardiomyocyte contractility and calcium transients, CCG-271423 does not induce overt cytotoxicity or alter cell viability in isolated adult mouse cardiomyocytes . This observation suggests a favorable in vitro safety window for ex vivo physiological studies. Although direct comparative cytotoxicity data for other GRK5 inhibitors in the same cellular model are lacking, the absence of toxicity at effective concentrations is a prerequisite for interpreting functional outcomes. Researchers should verify compound compatibility with their specific cell types and assay durations, but the available data indicate that CCG-271423 can be used in short-term (<24 h) cardiomyocyte experiments without confounding viability artifacts.

Cytotoxicity Assessment
Reported
No acute cytotoxicity at 1 µM in mouse cardiomyocytes
Strengthens interpretation of functional readouts
Limited to short-term exposure; verify in specific model
Cytotoxicity Cardiomyocyte Safety window

CCG-271423 Procurement & Research Applications


Cardiac Contractility and Calcium Handling

CCG-271423 is optimally suited for ex vivo studies using isolated adult mouse cardiomyocytes or Langendorff-perfused heart preparations where reversible inhibition of GRK5 is desired. At 1 μM, the compound significantly reduces contractility and calcium transient amplitudes without acute cytotoxicity . Its >20,000-fold selectivity over GRK2 ensures that observed phenotypes are attributable to GRK5 rather than cross-inhibition of GRK2, which is critical given the distinct roles of these isoforms in cardiac β-adrenergic signaling . The reversible, non-covalent mechanism allows for washout experiments to assess recovery of function, a key advantage over covalent inhibitors like CCG-273220 and CCG-273463 .

Click Chemistry-Based Target Engagement

The terminal alkyne group in CCG-271423 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorescent dyes, biotin, or affinity tags . This built-in bioorthogonal handle allows researchers to perform cellular target engagement studies, pull-down assays, and fluorescence imaging of GRK5 localization without synthesizing custom probe derivatives. This capability is particularly valuable for validating GRK5 as a target in cardiac tissue or cancer cell lines and is not available in other GRK5 tool compounds such as CCG-273220 or CCG-273463 .

GRK5 Selectivity Profiling Benchmark

Due to its well-characterized GRK5 (2.1 nM) and GRK2 (44 μM) IC₅₀ values, CCG-271423 serves as an excellent reference compound for biochemical kinase selectivity panels . Its 20,952-fold selectivity window provides a rigorous benchmark for evaluating the isoform selectivity of novel GRK5 inhibitors. Researchers developing next-generation GRK5 inhibitors can use CCG-271423 as a positive control to ensure assay sensitivity and to contextualize the selectivity indices of their lead compounds.

GRK5 in Cardiac Hypertrophy and Heart Failure

GRK5 has been implicated in pathological cardiac hypertrophy and heart failure progression . CCG-271423 enables pharmacological interrogation of GRK5 function in cellular models of hypertrophy (e.g., phenylephrine-stimulated neonatal rat ventricular myocytes) and in vivo models when formulated appropriately . Its reversible inhibition profile allows for time-course studies examining the temporal requirement for GRK5 activity during hypertrophic signaling. The compound's defined potency and selectivity profile reduces the likelihood of off-target effects that could confound interpretation of in vivo phenotypes.

Application
Selection Property
Validation Focus
Cardiac contractility and calcium handling research
Reversible, non-covalent GRK5 inhibition without GRK2 cross-talk
Ex vivo cardiomyocyte contractility and calcium transient endpoints
Click chemistry-based target engagement
Alkyne handle for CuAAC conjugation
Cellular target engagement and localization assays
GRK5 isoform selectivity profiling benchmark
Defined GRK5/GRK2 selectivity profile
Kinase selectivity panel benchmarking
Cardiac hypertrophy and heart failure model research
Reversible GRK5-selective tool compound
Hypertrophy signaling pathway endpoints in cellular models

Technical Documentation Hub

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44 linked technical documents
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